Nonioside D

Description

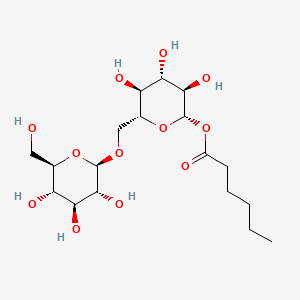

Nonioside D is a bioactive glycoside isolated from Morinda citrifolia (Noni), a plant traditionally used in Polynesian medicine for its broad therapeutic properties, including anti-inflammatory, antitumor, and neuroprotective effects . Structurally, it belongs to the nonioside family, characterized by oligosaccharide or glycosidic moieties linked to aglycone units. Identification of this compound is achieved through mass spectrometry (MS) analysis, with MS2 fragments showing ions at m/z 261.1341 [M-H-Glc]⁻ and 179.0559 [Glc]⁻, confirming the presence of a glucose unit . This compound is primarily found in Noni seeds and fruits, and it has been identified as a key compound in network pharmacology studies due to its interactions with anxiety-related protein targets .

Properties

CAS No. |

291293-50-0 |

|---|---|

Molecular Formula |

C18H32O12 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] hexanoate |

InChI |

InChI=1S/C18H32O12/c1-2-3-4-5-10(20)30-18-16(26)14(24)12(22)9(29-18)7-27-17-15(25)13(23)11(21)8(6-19)28-17/h8-9,11-19,21-26H,2-7H2,1H3/t8-,9-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |

InChI Key |

HSEIACQHFYAWOA-NDYKIFPOSA-N |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

CCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonioside D can be synthesized through the esterification of β-D-glucopyranose with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the fruit of Morinda citrifolia. The fruit is first dried and then subjected to solvent extraction using methanol or ethanol. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Nonioside D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a model compound for studying esterification and glycosylation reactions.

Biology: Investigated for its inhibitory effects on melanogenesis in melanoma cells, making it a potential candidate for skin-whitening agents.

Medicine: Explored for its anti-inflammatory and anti-cancer properties. It has shown inhibitory effects on the activation of Epstein-Barr virus early antigen in Raji cells.

Industry: Utilized in the formulation of cosmetic products due to its skin-whitening and anti-inflammatory properties .

Mechanism of Action

Nonioside D exerts its effects through various molecular targets and pathways:

Melanogenesis Inhibition: this compound inhibits the production of melanin by interfering with the activity of tyrosinase, an enzyme crucial for melanin synthesis.

Anti-Inflammatory Effects: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as prostaglandins.

Anti-Cancer Activity: This compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation

Comparison with Similar Compounds

Structural Similarities and Differences

Nonioside D shares structural homology with other noniosides (A, B, C, and E), all of which are glycosides or oligosaccharides. Below is a comparative analysis:

Key Observations :

- Nonioside B differs significantly in molecular weight and complexity, being an oligosaccharide, whereas this compound and C are smaller glycosides .

- Nonioside C has a well-defined structure with two glucose units esterified with octanoic acid, while this compound’s structure remains partially characterized .

Contrasts :

- This compound and E are prioritized in neuropharmacology studies, whereas Nonioside B is primarily a quality control marker .

- Nonioside C’s esterified glucose structure may enhance its stability and bioavailability compared to this compound .

Q & A

Q. What validated methods are recommended for isolating Nonioside D from natural sources?

this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC purification. Key steps include:

- Plant material authentication : Ensure species identity via taxonomic or genetic markers.

- Purity validation : Use NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm structural integrity .

- Yield optimization : Adjust solvent polarity gradients to minimize co-elution of analogs .

Q. How is this compound structurally characterized to distinguish it from related glycosides?

Structural elucidation requires a combination of:

- Spectroscopic analysis : 2D-NMR (COSY, HSQC, HMBC) to map sugar moieties and aglycone linkages.

- Comparative databases : Cross-reference with spectral libraries (e.g., Natural Products Atlas) to rule out known compounds.

- X-ray crystallography : If crystallization is feasible, this provides unambiguous stereochemical data .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Design assays with:

- Cell line selection : Use disease-relevant models (e.g., cancer lines for cytotoxicity screening).

- Dose-response curves : Test a range of concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

Q. Which analytical techniques ensure reproducibility in quantifying this compound content?

Quantification methods include:

- HPLC-DAD/ELSD : Optimize retention times and detector parameters for peak resolution.

- Calibration curves : Use authentic standards; report limits of detection (LOD) and quantification (LOQ).

- Inter-lab validation : Share protocols with collaborators to confirm reproducibility .

Q. How should researchers address solubility challenges in this compound bioassays?

- Solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based carriers.

- Surfactants : Add Tween-80 or pluronics for hydrophobic compounds.

- Dynamic light scattering (DLS) : Monitor aggregation to avoid false-positive/negative results .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s cytotoxicity across studies?

Contradictions may arise from:

- Cell line variability : Validate cell authenticity (STR profiling) and passage number.

- Assay conditions : Standardize incubation time, serum content, and endpoint measurements (e.g., MTT vs. ATP assays).

- Data normalization : Use Z-factor analysis to assess assay robustness .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR approaches include:

- Semisynthetic modification : Acetylate hydroxyl groups or hydrolyze glycosidic bonds to test functional group contributions.

- Molecular docking : Predict interactions with targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- In vitro validation : Compare analog activity in enzyme inhibition assays (e.g., IC₅₀ shifts) .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

Mechanistic studies require:

- Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.

- Knockdown/knockout models : CRISPR/Cas9-edited cells to confirm target dependency.

- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

Key considerations:

- Dosing routes : Compare oral, intraperitoneal, and intravenous administration for bioavailability.

- Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma and organs.

- Metabolite profiling : Identify phase I/II metabolites via high-resolution mass spectrometry .

Q. What statistical approaches are critical for analyzing synergistic effects of this compound in combination therapies?

Synergy analysis requires:

- Combinatorial indices : Calculate Combination Index (CI) via Chou-Talalay method.

- Isobolograms : Graphically represent additive/synergistic interactions.

- Multi-parametric optimization : Use response surface methodology (RSM) to model dose-response landscapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.